4-(6-methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(6-Methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a pyridine ring substituted with a methoxy group at the 6-position and a triazole ring with a thiol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the formation of the triazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with 6-methoxypyridine-3-carboxylic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the pyridine moiety.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified triazole or pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(6-Methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(6-methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine
- N-(6-Methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine
Uniqueness
4-(6-Methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a methoxypyridine and a triazole-thiol moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-(6-methoxypyridin-3-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-13-7-3-2-6(4-9-7)12-5-10-11-8(12)14/h2-5H,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSREVJQINTRFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N2C=NNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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